molecular formula C18H13BrO2 B5865519 2-[(3-Bromophenyl)methoxy]naphthalene-1-carbaldehyde

2-[(3-Bromophenyl)methoxy]naphthalene-1-carbaldehyde

Cat. No.: B5865519
M. Wt: 341.2 g/mol
InChI Key: MSAUYOVTSHSULP-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methoxy]naphthalene-1-carbaldehyde is an organic compound with the molecular formula C17H13BrO It is a derivative of naphthalene, substituted with a bromophenyl group and a methoxy group

Properties

IUPAC Name

2-[(3-bromophenyl)methoxy]naphthalene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO2/c19-15-6-3-4-13(10-15)12-21-18-9-8-14-5-1-2-7-16(14)17(18)11-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAUYOVTSHSULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methoxy]naphthalene-1-carbaldehyde typically involves the reaction of 3-bromophenylmethanol with 2-hydroxy-1-naphthaldehyde. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an ether linkage between the bromophenylmethanol and the naphthaldehyde moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methoxy]naphthalene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2-[(3-Bromophenyl)methoxy]naphthalene-1-carboxylic acid.

    Reduction: 2-[(3-Bromophenyl)methoxy]naphthalene-1-methanol.

    Substitution: 2-[(3-Aminophenyl)methoxy]naphthalene-1-carbaldehyde (if amine is the nucleophile).

Scientific Research Applications

2-[(3-Bromophenyl)methoxy]naphthalene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic aldehydes and ethers.

    Industry: Used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methoxy]naphthalene-1-carbaldehyde depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The bromophenyl group can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene: Lacks the bromophenyl group, making it less reactive in certain substitution reactions.

    3-Bromophenylmethanol: Lacks the naphthalene moiety, limiting its applications in aromatic chemistry.

    Naphthalene-1-carbaldehyde: Lacks both the bromophenyl and methoxy groups, making it less versatile in synthetic applications.

Uniqueness

2-[(3-Bromophenyl)methoxy]naphthalene-1-carbaldehyde is unique due to the presence of both the bromophenyl and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and related fields.

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